

# CAS number and chemical properties of pregnanolone and its salts

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## Compound of Interest

Compound Name: *Pregnanolone*

Cat. No.: *B1679072*

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## Application Notes and Protocols for Pregnanolone and its Salts

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pregnanolone**, and its isomers such as **allopregnanolone**, are endogenous neurosteroids that play a crucial role in the modulation of neuronal activity. As metabolites of progesterone, they are potent positive allosteric modulators of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity underlies their anxiolytic, sedative, and anticonvulsant properties. Furthermore, related compounds like pregnenolone sulfate have been shown to interact with other receptor systems, including the N-methyl-D-aspartate (NMDA) receptor.

These application notes provide a comprehensive overview of the chemical properties of **pregnanolone** and its related compounds, detailed protocols for their analysis, and insights into their primary signaling pathways. This information is intended to support researchers in pharmacology, neuroscience, and drug development in their investigation of these potent neuromodulators.

### Chemical Properties and CAS Numbers

A clear understanding of the physicochemical properties of **pregnanolone** and its derivatives is fundamental for experimental design, including the preparation of solutions and interpretation of analytical data. The following tables summarize key chemical properties and CAS numbers for **pregnanolone**, its isomers, and related compounds.

Table 1: Chemical Properties of **Pregnanolone** and Related Steroids

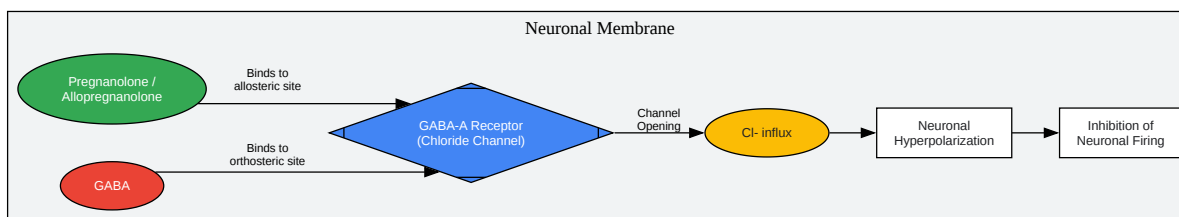
Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)
Pregnanolone (Eltanolone)	128-20-1	C <sub>21</sub> H <sub>34</sub> O <sub>2</sub>	318.50	Not available
Allopregnanolone	516-54-1	C <sub>21</sub> H <sub>34</sub> O <sub>2</sub>	318.49	176-178
Pregnenolone	145-13-1	C <sub>21</sub> H <sub>32</sub> O <sub>2</sub>	316.48	188-190[1][2]
Pregnenolone sulfate sodium salt	1852-38-6	C <sub>21</sub> H <sub>31</sub> NaO <sub>5</sub> S	418.52	192
Pregnenolone succinate	4598-67-8	C <sub>25</sub> H <sub>36</sub> O <sub>5</sub>	416.55	Not available

Table 2: Solubility of **Pregnanolone** and its Salts

Compound Name	Solvent	Solubility
Pregnanolone	Ethanol	Soluble
2-hydroxypropyl- $\beta$ -cyclodextrin	Solubilizable[3]	
Allopregnanolone	Acetonitrile, Ethanol, Methanol	1 mg/mL[4]
Pregnenolone	Ethanol	10 mg/mL (clear, colorless to faintly yellow)[2]
Chloroform	Soluble[1]	
Water	41 mg/L (room temperature)[2]	
Pregnenolone sulfate sodium salt	DMSO	30 mg/mL[5]
DMF	30 mg/mL[5]	
Ethanol	2 mg/mL[5]	
Water	Soluble	
Pregnenolone succinate	Not specified	Limited data available

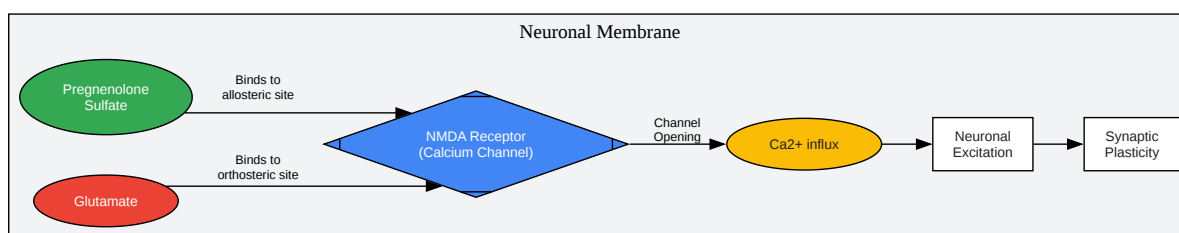
## Signaling Pathways

The primary mechanism of action for **pregnanolone** and **allopregnanolone** is the positive allosteric modulation of the GABA-A receptor. This enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing neuronal excitability. Pregnenolone sulfate, in contrast, acts as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor.



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Caption: **Pregnanolone** and **allopregnanolone** enhance GABA-A receptor activity.



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Caption: Pregnenolone sulfate positively modulates NMDA receptor function.

## Experimental Protocols

### Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Due to the hydrophobic nature of **pregnanolone** and its derivatives, appropriate solvents are required.

#### Materials:

- **Pregnanolone** or its salt (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Ethanol, absolute
- Sterile microcentrifuge tubes
- Vortex mixer

#### Protocol for In Vitro Studies:

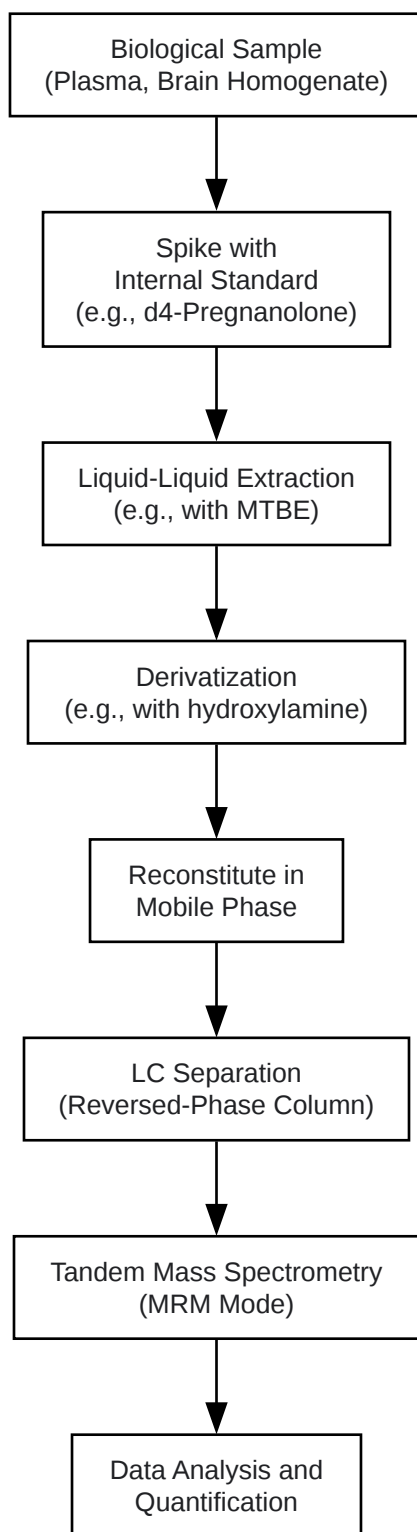
- Weigh the required amount of **pregnanolone** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
- Vortex thoroughly until the powder is completely dissolved.
- For cell culture experiments, further dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Note: The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol for In Vivo Studies: For in vivo administration, formulations that enhance solubility and bioavailability are often necessary. A common method involves the use of cyclodextrins.

- Prepare a solution of 2-hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD) in sterile saline (e.g., 45% w/v).
- Add the weighed **pregnanolone** to the HP $\beta$ CD solution.
- Vortex or sonicate the mixture until the **pregnanolone** is fully dissolved.
- Sterile-filter the final solution through a 0.22  $\mu$ m filter before administration.

## Quantification of Pregnanolone by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of **pregnanolone** in biological matrices such as plasma or brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Caption: Workflow for the quantification of **pregnanolone** by LC-MS/MS.

## Methodology:

- Sample Preparation:
  - To 200  $\mu$ L of plasma or brain homogenate, add an internal standard (e.g., deuterated **pregnanolone**).
  - Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).
  - Evaporate the organic layer to dryness under a stream of nitrogen.
  - For enhanced sensitivity, derivatize the dried extract with a reagent such as hydroxylamine to form the oxime derivative.
  - Evaporate the derivatization agent and reconstitute the sample in the initial mobile phase.
- Liquid Chromatography:
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
  - Flow Rate: 0.3-0.5 mL/min.
  - Column Temperature: 40  $^{\circ}$ C.
- Tandem Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).



- MRM Transitions: Monitor specific precursor-to-product ion transitions for the **pregnanolone** derivative and the internal standard. These transitions should be optimized for the specific instrument used.
- Quantification:
  - Generate a calibration curve using known concentrations of **pregnanolone** standards.
  - Calculate the concentration of **pregnanolone** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Cell-Based Assay: Modulation of GABA-A Receptor Activity

This protocol describes a method to assess the modulatory effects of **pregnanolone** on GABA-A receptor function using whole-cell patch-clamp electrophysiology in cultured neurons or a cell line expressing recombinant GABA-A receptors.

### Methodology:

- Cell Preparation:
  - Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired GABA-A receptor subunits.
  - Plate cells on glass coverslips suitable for electrophysiological recording.
- Electrophysiological Recording:
  - Use a patch-clamp amplifier and data acquisition system.
  - Prepare an external solution (e.g., containing NaCl, KCl, CaCl<sub>2</sub>, MgCl<sub>2</sub>, glucose, and HEPES, pH 7.4) and an internal pipette solution (e.g., containing CsCl, MgCl<sub>2</sub>, EGTA, HEPES, and ATP, pH 7.2).
  - Establish a whole-cell recording configuration.
  - Clamp the cell membrane potential at a holding potential of -60 mV.

- Drug Application:
  - Apply a submaximal concentration of GABA (e.g., EC<sub>20</sub>) to elicit a baseline current response.
  - Co-apply the same concentration of GABA with varying concentrations of **pregnanolone**.
  - Record the potentiation of the GABA-evoked current by **pregnanolone**.
- Data Analysis:
  - Measure the peak amplitude of the GABA-evoked currents in the absence and presence of **pregnanolone**.
  - Calculate the percentage potentiation of the GABA response by **pregnanolone** at each concentration.
  - Generate a concentration-response curve and determine the EC<sub>50</sub> value for **pregnanolone**'s modulatory effect.

## Conclusion

**Pregnanolone** and its related neurosteroids are a fascinating class of molecules with significant potential for therapeutic development in a range of neurological and psychiatric disorders. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers in this exciting field. A thorough understanding of their chemical properties, signaling pathways, and appropriate analytical and experimental methodologies is essential for advancing our knowledge of these potent neuromodulators and harnessing their therapeutic potential.

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